molecular formula C16H13ClO2 B182516 (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 5424-03-3

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B182516
CAS No.: 5424-03-3
M. Wt: 272.72 g/mol
InChI Key: DGBWMHMJGJSEOH-DHZHZOJOSA-N
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Preparation Methods

The synthesis of (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-chlorobenzaldehyde with acetanisole in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the chalcone derivative. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.

Chemical Reactions Analysis

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to form various substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds such as pyrazolines and isoxazolines.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . The compound’s anticancer activity could be attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBWMHMJGJSEOH-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417819
Record name NSC13152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-03-3
Record name NSC13152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC13152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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